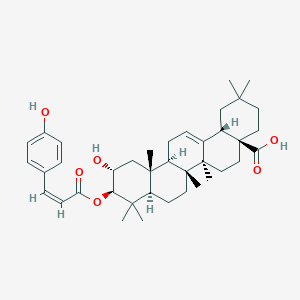

3-O-cis-p-Coumaroylmaslinic acid

説明

Structure

3D Structure

特性

分子式 |

C39H54O6 |

|---|---|

分子量 |

618.8 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |

InChIキー |

KWLOAKAXMOYBRK-JHXZZHGESA-N |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-cis-p-Coumaroylmaslinic Acid: Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural triterpenoid, 3-O-cis-p-Coumaroylmaslinic acid. It details its discovery, primary natural sources, and key biological activities, with a focus on its potential as a therapeutic agent. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane series. It is an ester conjugate of maslinic acid and cis-p-coumaric acid. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. The presence of the coumaroyl moiety is believed to enhance the bioactivity of the parent maslinic acid. This guide will delve into the scientific knowledge surrounding this compound, from its initial identification to its potential therapeutic applications.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₉H₅₄O₆ | [1] |

| Molecular Weight | 618.8 g/mol | [1] |

| IUPAC Name | (2S,3S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,3,4a,6a,6b,9,9,12a-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,13,14,14b-icosahydropicene-4a-carboxylic acid 3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl] ester | [1] |

| CAS Number | 35482-91-8 | [1] |

| Appearance | Solid | |

| Melting Point | 278 - 282 °C |

Discovery and Natural Sources

The discovery of this compound has been reported from various plant species, indicating its distribution across different plant families.

Key Natural Sources

| Plant Species | Family | Plant Part | Reference |

| Miconia albicans | Melastomataceae | Leaves | [2] |

| Licania heteromorpha | Chrysobalanaceae | Leaves and Young Branches | |

| Ziziphus jujuba (Jujube) | Rhamnaceae | Fruits, Seeds | |

| Lysimachia clethroides | Primulaceae | - |

The isolation of this compound from different plant sources suggests its potential as a chemotaxonomic marker and highlights the rich chemical diversity within these plant genera.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activities, primarily as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and an antimicrobial agent.

PTP1B Inhibition and Anti-diabetic Potential

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound has been identified as a potent inhibitor of PTP1B.

Quantitative Data: PTP1B Inhibition

| Compound | Source | IC₅₀ (µM) | Reference |

| This compound | Miconia albicans | 0.46 |

This low micromolar IC₅₀ value indicates a strong inhibitory potential against the PTP1B enzyme, making it a promising candidate for further investigation as an anti-diabetic agent.

Signaling Pathway

The inhibition of PTP1B by this compound enhances insulin signaling. PTP1B normally dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thus attenuating the downstream signaling cascade. By inhibiting PTP1B, the phosphorylation of IR and IRS is prolonged, leading to enhanced activation of the PI3K/Akt pathway, which ultimately promotes glucose uptake and utilization.

References

Unveiling the Bioactive Potential: A Technical Guide to 3-O-cis-p-Coumaroylmaslinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid ester. This technical guide provides an in-depth overview of its known biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Core Biological Activities

Current research has identified three primary areas of biological activity for this compound: inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), antimicrobial effects, and inhibition of DNA polymerase beta.

Table 1: Summary of Quantitative Biological Activity Data

| Biological Activity | Target/Organism | Metric | Value | Reference |

| PTP1B Inhibition | Human PTP1B | IC50 | 0.46 µM | [1] |

| Antimicrobial Activity | Staphylococcus capitis | MIC | 12.5 µg/mL | |

| Streptococcus agalactiae | MIC | 100 µg/mL | ||

| Candida albicans | MIC | 12.5 µg/mL | ||

| Candida krusei | MIC | 12.5 µg/mL | ||

| DNA Polymerase Beta Inhibition | DNA Polymerase Beta | IC50 | 15 µM (with BSA) | |

| IC50 | 7.5 µM (without BSA) |

Detailed Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against human PTP1B.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a specific volume of the PTP1B enzyme solution to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control with DMSO only.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a solution of pNPP to each well.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

-

Pure cultures of test microorganisms (e.g., Staphylococcus capitis, Streptococcus agalactiae, Candida albicans, Candida krusei)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare a standardized inoculum of the test microorganism to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, measure the optical density at 600 nm.

DNA Polymerase Beta Inhibition Assay

This protocol details the assessment of the inhibitory effect of this compound on DNA polymerase beta activity.

Materials:

-

Recombinant human DNA polymerase beta

-

A specific DNA template-primer

-

Deoxynucleoside triphosphates (dNTPs)

-

Assay buffer (containing components like Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Bovine Serum Albumin (BSA) (optional, to assess non-specific inhibition)

-

Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DNA template-primer, and dNTPs.

-

Add varying concentrations of this compound to the reaction mixture. A control with DMSO should be included. If testing with BSA, include it in the reaction buffer.

-

Pre-incubate the mixture with the inhibitor for a short period.

-

Initiate the reaction by adding DNA polymerase beta.

-

Incubate the reaction at 37°C for a specified time to allow for DNA synthesis.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of DNA synthesis using the chosen detection method.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from its structural components: maslinic acid and p-coumaric acid.

PTP1B Inhibition and Insulin Signaling

PTP1B is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentiate insulin signaling, making it a potential therapeutic agent for type 2 diabetes.

Potential Anti-Inflammatory and Anti-Cancer Signaling

Maslinic acid, the parent triterpenoid, has been shown to exert anti-inflammatory and anti-cancer effects through modulation of key signaling pathways like NF-κB and p38 MAPK. The p-coumaroyl moiety is also known to possess anti-inflammatory properties. It is plausible that this compound shares these mechanisms.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the identification and characterization of the biological activities of this compound.

Conclusion

This compound demonstrates significant in vitro biological activities, including potent PTP1B inhibition, antimicrobial effects against clinically relevant pathogens, and inhibition of DNA polymerase beta. These findings suggest its potential as a lead compound for the development of novel therapeutics for diabetes, infectious diseases, and potentially cancer. Further in-depth studies are warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and assess its safety and pharmacokinetic profiles. This technical guide provides a foundational resource to facilitate and guide future research in these promising directions.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-O-cis-p-Coumaroylmaslinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered scientific interest for its specific inhibitory action against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound. By examining its direct enzymatic inhibition and the well-documented activities of its constituent molecules—maslinic acid and p-coumaric acid—we can construct a multi-faceted profile of its potential therapeutic effects, including anti-diabetic, anti-inflammatory, and pro-apoptotic activities. This document details the signaling pathways involved, summarizes key quantitative data, and provides outlines of relevant experimental protocols to facilitate further research and development.

Core Mechanism of Action: PTP1B Inhibition

The primary and most directly evidenced mechanism of action for this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a critical negative regulator in the insulin and leptin signaling pathways.[3][4][5] By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance. Therefore, inhibitors of PTP1B are considered promising therapeutic agents for type 2 diabetes and obesity.

This compound has been identified as a potent inhibitor of PTP1B, with a reported half-maximal inhibitory concentration (IC50) of 0.46 μM. This positions it as a significant lead compound for further investigation in the context of metabolic diseases.

The PTP1B Signaling Pathway

PTP1B, localized to the cytoplasmic face of the endoplasmic reticulum, plays a pivotal role in downregulating key cellular signals. In the context of insulin signaling, the binding of insulin to its receptor triggers autophosphorylation of the receptor's tyrosine residues, initiating a downstream cascade that leads to glucose uptake. PTP1B acts as a brake on this process by dephosphorylating the insulin receptor, thus terminating the signal. Inhibition of PTP1B by this compound would, therefore, be expected to enhance and prolong insulin signaling, leading to improved glucose tolerance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-O-cis-p-Coumaroyl maslinic acid | Bacterial | 69297-40-1 | Invivochem [invivochem.com]

- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

physical and chemical properties of "3-O-cis-p-Coumaroylmaslinic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered significant interest within the scientific community.[1][2] Isolated from the leaves of Miconia albicans, this compound exhibits a range of promising biological activities, including enzyme inhibition and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C39H54O6.[3] Its structure consists of a maslinic acid core, a pentacyclic triterpene, esterified with a cis-p-coumaric acid moiety at the C-3 position. The presence of both a hydrophilic carboxylic acid group and a large lipophilic triterpenoid structure gives the molecule amphipathic properties, influencing its solubility and biological interactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H54O6 | |

| Molecular Weight | 618.8 g/mol | |

| Melting Point | 278 - 282 °C | |

| Appearance | Solid | |

| LogP (calculated) | 8.8 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 5 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Maslinic Acid Core | ||

| Methyl Groups (CH3) | 0.7 - 1.3 | 15 - 30 |

| Methylene Groups (CH2) | 1.0 - 2.5 | 20 - 45 |

| Methine Groups (CH) | 1.0 - 3.0 | 35 - 60 |

| Olefinic Proton (H-12) | ~5.3 | ~122 (C-12), ~144 (C-13) |

| Carboxylic Acid (COOH) | 10 - 12 | 175 - 185 |

| cis-p-Coumaroyl Moiety | ||

| Olefinic Protons | 5.7 - 6.8 (d, J ≈ 13 Hz) | 115 - 145 |

| Aromatic Protons | 6.7 - 7.4 (d, J ≈ 8.5 Hz) | 115 - 160 |

| Phenolic Hydroxyl (OH) | 9 - 10 | - |

| Ester Carbonyl (C=O) | - | 165 - 170 |

Experimental Protocols

Isolation of this compound from Miconia albicans

The primary source of this compound is the leaves of Miconia albicans. A general workflow for its isolation and purification is outlined below.

Methodology:

-

Extraction: The dried and powdered leaves of Miconia albicans are extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.

-

Concentration: The solvent is removed from the crude extract under reduced pressure to yield a concentrated residue.

-

Fractionation: The concentrated extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the components of the extract into different fractions.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry (MS).

PTP1B Inhibition Assay

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. This compound has been identified as a potent inhibitor of PTP1B with an IC50 of 0.46 μM. A common method to assess PTP1B inhibitory activity is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Methodology:

-

Reagent Preparation: Prepare a solution of recombinant human PTP1B enzyme in a suitable buffer (e.g., Tris-HCl with DTT and EDTA). Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), and serial dilutions of the test compound (this compound).

-

Incubation: In a 96-well plate, add the PTP1B enzyme solution to wells containing different concentrations of the test compound or a vehicle control. Incubate for a short period to allow for binding.

-

Reaction Initiation: Add the pNPP solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: The enzymatic hydrolysis of pNPP by PTP1B produces p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing

This compound has demonstrated antimicrobial activity against Gram-positive bacteria and yeasts. The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

Methodology:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in medium without the compound) and negative (medium only) controls are also included.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the microorganism (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm.

Potential Signaling Pathways

While direct experimental evidence for the effect of this compound on specific signaling pathways is limited, the known biological activities of its constituent parts, maslinic acid and p-coumaric acid, as well as other related triterpenoids, suggest potential involvement in key cellular signaling cascades, particularly those related to inflammation and cancer.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Aberrant NF-κB activation is implicated in many inflammatory diseases. Many natural products, including triterpenoids and phenolic acids, have been shown to inhibit this pathway. The p-coumaric acid moiety, in particular, has been reported to suppress NF-κB activation.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. The parent compound, maslinic acid, has been shown to exert anticancer effects, and p-coumaric acid has also been implicated in modulating MAPK signaling.

References

The Biosynthesis of 3-O-cis-p-Coumaroylmaslinic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 3-O-cis-p-coumaroylmaslinic acid, a naturally occurring triterpenoid ester with recognized biological activities. The document elucidates the biosynthetic pathways of its precursor molecules, maslinic acid and p-coumaric acid, and discusses the enzymatic catalysis leading to the final compound. Detailed experimental protocols for the extraction, purification, and characterization of this compound from plant sources are provided, alongside a summary of available quantitative data. Visual diagrams of the biosynthetic pathways and experimental workflows are included to facilitate understanding. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

This compound is a specialized plant metabolite belonging to the triterpenoid ester class. It is formed through the esterification of the pentacyclic triterpene, maslinic acid, with cis-p-coumaric acid, a hydroxycinnamic acid. This compound has been identified in various plant species, including Miconia albicans, and has garnered interest for its potential pharmacological properties.[1][2][3] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the sustainable development of novel therapeutic agents.

This guide details the current knowledge of the biosynthetic route to this compound, drawing from established pathways of its constituent molecules. It also provides practical, detailed methodologies for its study in a laboratory setting.

Biosynthesis of Precursor Molecules

The biosynthesis of this compound is a convergence of two major secondary metabolic pathways in plants: the terpenoid pathway leading to maslinic acid and the phenylpropanoid pathway responsible for p-coumaric acid synthesis.

Maslinic Acid Biosynthesis

Maslinic acid, a pentacyclic triterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum. The key steps are outlined below:

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Synthesis: The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield the five-carbon building blocks, IPP and DMAPP.

-

Squalene Synthesis: One molecule of DMAPP is condensed with two molecules of IPP to form the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce the 30-carbon squalene.

-

Cyclization and Oxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by β-amyrin synthase to produce the pentacyclic triterpene scaffold, β-amyrin. Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases, lead to the formation of erythrodiol and finally maslinic acid.[1]

p-Coumaric Acid Biosynthesis

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, which originates from the shikimate pathway in the plastids and cytoplasm.

-

Phenylalanine Synthesis: The shikimate pathway converts carbohydrates into the aromatic amino acid L-phenylalanine.

-

Cinnamic Acid Formation: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[4]

An alternative route involves the direct conversion of L-tyrosine to p-coumaric acid, catalyzed by tyrosine ammonia-lyase (TAL).

Final Biosynthetic Step: Esterification

The final step in the biosynthesis of this compound is the esterification of the 3-hydroxyl group of maslinic acid with cis-p-coumaric acid. This reaction is likely catalyzed by an acyltransferase. While the specific enzyme responsible for this reaction has not yet been definitively identified, it is hypothesized to be a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.

Members of the BAHD family are known to be involved in the synthesis of a wide range of plant secondary metabolites, including esters of terpenoids. Specifically, triterpene ester synthesis-related acyltransferases (TEsACTs) have been classified within BAHD-AT clades IIIa and I. These enzymes typically utilize an acyl-CoA thioester as the acyl donor. Therefore, the biosynthesis likely involves the activation of cis-p-coumaric acid to cis-p-coumaroyl-CoA by a 4-coumarate:CoA ligase (4CL) enzyme.

Quantitative Data

Specific quantitative data for this compound in plant tissues is limited in the current literature. However, studies on Miconia albicans, a known source of this compound, have reported the total phenolic content of its extracts. While not specific to the target molecule, this provides a general indication of the abundance of related compounds.

| Plant Source | Extract Type | Analytical Method | Reported Value | Reference |

| Miconia albicans leaves | Methanolic | Folin-Ciocalteu | 70.04 ± 0.12 mg Gallic Acid Equivalents/g dry extract | |

| Miconia albicans leaves | Ethanolic | Folin-Ciocalteu | 551.3 ± 3.72 mg Gallic Acid Equivalents/g dry extract |

Further research employing quantitative techniques such as HPLC-MS/MS or qNMR is required to determine the precise concentration of this compound in various plant sources.

Experimental Protocols

The following protocols are provided as a guide for the extraction, purification, and analysis of this compound from plant materials.

Extraction and Isolation of Triterpenoid Esters

This protocol is a general procedure that can be adapted for the extraction of triterpenoid esters from plant leaves.

Materials:

-

Dried and powdered plant material (e.g., Miconia albicans leaves)

-

Ethanol (95%)

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Maceration: Macerate the powdered plant material (100 g) with 95% ethanol (1 L) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate. The nonpolar triterpenoid esters are expected to be in the ethyl acetate fraction.

-

Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). Combine fractions containing the compound of interest.

-

Purification: Further purify the combined fractions using preparative HPLC to obtain the pure compound.

HPLC-HRMS-SPE-NMR Analysis

This advanced hyphenated technique is powerful for the identification and structural elucidation of natural products directly from complex mixtures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

High-Resolution Mass Spectrometer (HRMS)

-

Solid-Phase Extraction (SPE) unit

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

HPLC Separation: Inject the plant extract onto a suitable reversed-phase HPLC column (e.g., C18). Develop a gradient elution method using water and acetonitrile, both with a small percentage of formic acid, to achieve good separation of the components.

-

HRMS and PDA Detection: As the compounds elute from the column, they are detected by the PDA detector and their high-resolution mass spectra are acquired by the HRMS.

-

SPE Trapping: The eluent corresponding to peaks of interest is automatically directed to an SPE cartridge where the compound is trapped.

-

Elution and NMR Analysis: The trapped compound is then eluted from the SPE cartridge with a deuterated solvent (e.g., acetonitrile-d3) directly into the NMR flow probe.

-

NMR Data Acquisition: Acquire 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the structure of the isolated compound.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the intricate interplay between different secondary metabolic pathways. While the complete biosynthetic route, particularly the final esterification step, is not yet fully elucidated, current knowledge points towards the involvement of a BAHD acyltransferase. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this compound, from its isolation and characterization to the identification of the specific enzymes involved in its synthesis. Future research in this area will be crucial for unlocking the full potential of this compound and other related triterpenoid esters in the development of new pharmaceuticals and other valuable bioproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]

- 3. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of response surface methodology and quantitative NMR for the optimum extraction, characterization, and quantitation of Antrodia cinnamomea triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review on "3-O-cis-p-Coumaroylmaslinic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its potent protein tyrosine phosphatase 1B (PTP1B) inhibitory and antimicrobial properties. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to serve as an in-depth resource for researchers in drug discovery and development.

Introduction

This compound is a derivative of maslinic acid, a pentacyclic triterpene widely distributed in the plant kingdom. The addition of a cis-p-coumaroyl group at the C-3 position significantly influences its biological profile. This compound has been isolated from various plant species, including Miconia albicans and Licania heteromorpha[1][2]. Its primary reported activities include the inhibition of PTP1B, a key regulator in insulin signaling pathways, and antimicrobial effects against a range of pathogens[1][2]. Given the therapeutic implications of these activities in metabolic disorders and infectious diseases, this compound presents a promising lead for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₅₄O₆ | [3] |

| Molecular Weight | 618.84 g/mol | |

| CAS Number | 69297-40-1 | |

| Appearance | Solid | |

| Melting Point | 278-282 °C |

Biological Activities

PTP1B Inhibition

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a key therapeutic strategy for type 2 diabetes and obesity.

Table 2: PTP1B Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 0.46 ± 0.07 µM | Recombinant human PTP1B |

Antimicrobial Activity

This compound has demonstrated activity against Gram-positive bacteria and yeasts. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized in Table 3.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolate | >100 | |

| Staphylococcus capitis | Clinical Isolate | 12.5 | |

| Streptococcus agalactiae | Clinical Isolate | 25 | |

| Candida albicans | Clinical Isolate | 12.5 | |

| Candida krusei | Clinical Isolate | 25 | |

| Klebsiella pneumoniae | Clinical Isolate | >100 | |

| Escherichia coli | Clinical Isolate | >100 | |

| Pseudomonas aeruginosa | Clinical Isolate | >100 |

Mechanism of Action: PTP1B Signaling Pathway

This compound exerts its anti-diabetic potential by inhibiting PTP1B, thereby enhancing insulin signaling. The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.

Caption: PTP1B's role in insulin signaling and its inhibition.

Experimental Protocols

Isolation of this compound from Miconia albicans

While a detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in the primary literature, the general procedure can be inferred from the referenced studies. The following is a generalized workflow.

Caption: Generalized workflow for isolation from Miconia albicans.

PTP1B Inhibition Assay

This protocol is adapted from the methodology described by Lima et al. (2018).

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

-

This compound (test compound)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

-

Add 70 µL of the assay buffer to each well.

-

Add 10 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is based on the methodology described by Braca et al. (2000).

Materials:

-

Test microorganisms (bacterial and fungal strains)

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

This compound (test compound)

-

96-well microtiter plates

-

Standardized inoculum of each microorganism

-

Resazurin solution (as a viability indicator, optional)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or the use of a viability indicator like resazurin can be employed.

Discussion and Future Perspectives

The potent PTP1B inhibitory activity of this compound positions it as a compelling candidate for the development of novel therapeutics for type 2 diabetes and obesity. The IC₅₀ value in the sub-micromolar range is particularly promising. Further studies should focus on its selectivity against other protein tyrosine phosphatases to assess its potential for off-target effects. In vivo studies are also warranted to evaluate its efficacy and pharmacokinetic profile.

The antimicrobial activity, particularly against Staphylococcus capitis and Candida species, suggests potential applications in treating certain infections. The lack of activity against Gram-negative bacteria is a common feature of many triterpenoids and may be attributed to the outer membrane barrier of these bacteria.

While the primary biological activities have been identified, further research into other potential therapeutic areas, such as anti-inflammatory or anticancer effects, could be beneficial, given the known activities of its parent compound, maslinic acid.

Conclusion

This compound is a promising natural product with well-defined PTP1B inhibitory and antimicrobial activities. This technical guide provides a consolidated resource of the current knowledge, including quantitative data and detailed experimental protocols, to facilitate further research and development of this compound as a potential therapeutic agent. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual aid for understanding its mechanism and study design.

References

Initial Investigation of 3-O-cis-p-Coumaroylmaslinic Acid Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroylmaslinic acid is a natural product belonging to the family of pentacyclic triterpenes. While specific cytotoxic investigations on this particular molecule are not extensively documented in publicly available literature, its parent compound, maslinic acid, and its derivatives have garnered significant interest for their potential as anti-cancer agents.[1][2] This guide provides a comprehensive overview of the typical cytotoxic mechanisms observed for maslinic acid derivatives and outlines the standard experimental protocols for an initial investigation into the cytotoxicity of this compound. The information presented herein is synthesized from research on structurally related compounds and serves as a foundational resource for researchers initiating studies on this specific molecule.

Quantitative Cytotoxicity Data of Maslinic Acid Derivatives

The cytotoxic activity of maslinic acid and its derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes representative IC50 values for various maslinic acid derivatives from the literature.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Maslinic Acid | 518A2 (Melanoma) | Lower than other cell lines | [1][2] |

| Maslinic Acid | MKN28 (Gastric Cancer) | Lower than other cell lines | [1] |

| Diacetylated benzylamide of maslinic acid | Human Ovarian Cancer Cells | Not specified, but noted as extraordinary | |

| Tyramidyl maslinic acid (TMA) | MCF-7 (Breast Cancer) | 4.12-fold reduction compared to MA | |

| Tyramidyl maslinic acid (TMA) | B16-F10 (Melanoma) | 4.72-fold reduction compared to MA | |

| Maslinic acid-coumarin conjugate (Compound 5) | HT29 (Colon Cancer) | 6.69 ± 1.2 µg/mL | |

| Maslinic acid-coumarin conjugate (Compound 13) | HT29 (Colon Cancer) | 2.7 ± 0.8 µg/mL |

Core Mechanisms of Cytotoxicity

The cytotoxic effects of maslinic acid derivatives are primarily attributed to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which maslinic acid derivatives exert their anti-cancer effects. Studies on various derivatives have elucidated the involvement of key signaling pathways.

Signaling Pathway for Apoptosis Induction by Maslinic Acid Derivatives

Caption: Apoptotic signaling cascade initiated by maslinic acid derivatives.

The intrinsic (mitochondrial) pathway is a common route, characterized by:

-

Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.

-

Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are frequently observed.

-

Caspase Activation: The release of cytochrome c from the mitochondria activates a caspase cascade, including caspase-9 and the executioner caspase-3.

The extrinsic pathway, involving death receptors, can also be activated, as evidenced by the cleavage of caspase-8. Furthermore, some derivatives have been shown to increase the levels of Smac/DIABLO, a protein that antagonizes inhibitors of apoptosis proteins (IAPs). In some cellular contexts, the p38 MAPK signaling pathway, potentially triggered by an increase in intracellular calcium, has been implicated in maslinic acid-induced apoptosis.

Cell Cycle Arrest

Maslinic acid derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. This prevents cell proliferation and can ultimately lead to cell death.

Signaling Pathway for Cell Cycle Arrest by Maslinic Acid Derivatives

Caption: Cell cycle regulation affected by maslinic acid derivatives.

The most commonly reported cell cycle arrest induced by these compounds occurs at the G0/G1 phase . This is often associated with the downregulation of key cell cycle proteins such as Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2), and the upregulation of cyclin-dependent kinase inhibitors like p21. Arrest at the G2/M phase has also been observed in some instances.

Experimental Protocols

A thorough initial investigation of the cytotoxicity of this compound would involve a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Flow of Annexin V/PI Apoptosis Assay

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

-

Further investigation into the mechanism of apoptosis can be conducted through DNA laddering assays, measurement of mitochondrial membrane potential, and western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

RNA Digestion: Treat the cells with RNase to prevent staining of double-stranded RNA.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI). The amount of PI fluorescence is proportional to the amount of DNA.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct evidence for the cytotoxicity of this compound is currently limited, the extensive research on its parent compound and other derivatives provides a strong rationale for its investigation as a potential cytotoxic agent. The established methodologies for assessing cytotoxicity, apoptosis, and cell cycle progression outlined in this guide offer a robust framework for the initial characterization of its anti-cancer properties. Future studies should focus on determining the IC50 values of this compound across a panel of cancer cell lines and elucidating the specific molecular pathways through which it exerts its cytotoxic effects. This will be crucial in evaluating its potential for further development as a therapeutic agent.

References

3-O-cis-p-Coumaroylmaslinic Acid: A Potent Natural Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The overexpression or increased activity of PTP1B leads to the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the insulin signal transduction cascade. Consequently, the discovery and development of potent and selective PTP1B inhibitors are of significant interest in the pharmaceutical industry. Among the promising candidates from natural sources is 3-O-cis-p-Coumaroylmaslinic acid , a pentacyclic triterpenoid isolated from the leaves of Miconia albicans.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound as a PTP1B inhibitor, including its quantitative inhibitory activity, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Quantitative Data Presentation

The inhibitory potential of this compound and its related compounds against PTP1B has been evaluated in several studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: PTP1B Inhibitory Activity of this compound and Related Triterpenoids

| Compound | IC50 (µM) against PTP1B | Source Organism | Reference |

| This compound | 0.46 ± 0.07 | Miconia albicans | Lima et al., 2018 |

| 3-O-trans-p-Coumaroylmaslinic acid | 1.08 ± 0.32 | Miconia albicans | Lima et al., 2018 |

| Maslinic acid | 3.21 ± 0.8 | Miconia albicans | Lima et al., 2018 |

| Oleanolic acid | 3.4 | Not Specified | G. Popescu et al., 2019 |

| Ursolic acid | 3.1 | Not Specified | G. Popescu et al., 2019 |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the isolation, characterization, and PTP1B inhibitory activity of this compound.

Isolation and Characterization of this compound

The following protocol is based on the methodology described by Lima et al. (2018) for the isolation of this compound from the leaves of Miconia albicans.

a. Plant Material and Extraction:

-

Dried and powdered leaves of Miconia albicans are subjected to extraction with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract.

b. High-Performance Liquid Chromatography (HPLC) Fractionation:

-

The crude extract is then fractionated using preparative HPLC. A typical setup would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.

c. High-Resolution PTP1B Inhibition Profiling:

-

To identify the active fractions, an online or offline high-resolution inhibition profiling assay is performed. This involves mixing the HPLC eluate with the PTP1B enzyme and a substrate, followed by the measurement of enzyme activity. A decrease in activity indicates the presence of an inhibitor.

d. HPLC-HRMS-SPE-NMR for Structural Elucidation:

-

The bioactive fractions are further analyzed using a hyphenated system of HPLC, High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HPLC-HRMS: Provides accurate mass data for molecular formula determination.

-

HPLC-SPE: The peaks of interest are trapped on SPE cartridges for concentration and solvent exchange.

-

NMR: The trapped compounds are eluted into an NMR spectrometer for structural elucidation using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

-

PTP1B Inhibition Assay

The following is a generalized protocol for a colorimetric PTP1B inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate, based on common methodologies found in the literature.

a. Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., sodium orthovanadate)

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a defined amount of PTP1B enzyme solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

PTP1B plays a pivotal role in downregulating the insulin signaling pathway. The binding of insulin to its receptor triggers a cascade of phosphorylation events, leading to glucose uptake and metabolism. PTP1B acts as a brake on this pathway by dephosphorylating key signaling molecules.

By inhibiting PTP1B, this compound is proposed to prevent the dephosphorylation of the insulin receptor and its substrates. This action would lead to a sustained phosphorylation state of these signaling molecules, thereby enhancing the downstream insulin signaling cascade and promoting glucose uptake. The potent IC50 value of 0.46 µM suggests a strong interaction between the compound and the enzyme. While the exact binding mode of this compound to PTP1B has not been experimentally determined, molecular docking studies of related triterpenoids suggest that they can bind to allosteric sites on the enzyme, leading to conformational changes that inhibit its catalytic activity.

Conclusion and Future Directions

This compound has been identified as a potent natural inhibitor of PTP1B with a sub-micromolar IC50 value. The methodologies for its isolation and in vitro evaluation are well-established. Its mechanism of action is believed to involve the potentiation of insulin signaling through the inhibition of PTP1B-mediated dephosphorylation.

However, to advance this compound as a potential therapeutic agent, further research is warranted in the following areas:

-

Enzyme Kinetics: Detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

-

Selectivity: The selectivity of this compound against other protein tyrosine phosphatases should be thoroughly investigated to assess its potential for off-target effects.

-

In Vivo Efficacy: Preclinical studies in animal models of diabetes and obesity are crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

-

Molecular Docking and Structural Biology: Co-crystallization of this compound with PTP1B or detailed molecular docking and simulation studies would provide valuable insights into its binding mode and facilitate structure-activity relationship (SAR) studies for the design of even more potent and selective analogs.

References

Unveiling the Antimicrobial Potential of 3-O-cis-p-Coumaroylmaslinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroylmaslinic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of interest in the search for novel antimicrobial agents. Isolated from various plant sources, this molecule has demonstrated notable activity against a range of microorganisms, particularly Gram-positive bacteria and yeasts. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of this compound, including available data on its activity, detailed experimental methodologies for its assessment, and a proposed mechanism of action based on related compounds.

Antimicrobial Spectrum

The primary evidence for the antimicrobial activity of this compound comes from a study by Braca et al. (2000), which evaluated a series of triterpenoids from Licania heteromorpha.[1][2] This seminal work established that this compound exhibits selective activity against Gram-positive bacteria and yeasts.[1][2] The study also indicated that the compound was inactive against Gram-negative organisms.[1]

Quantitative Antimicrobial Data

| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Data Not Available | Gram-positive Bacteria | Data Not Available | Braca et al., 2000 | |

| Data Not Available | Yeast | Data Not Available | Braca et al., 2000 | |

| Data Not Available | Gram-negative Bacteria | Inactive | Braca et al., 2000 |

Experimental Protocols

The evaluation of the antimicrobial activity of this compound and related triterpenoids typically involves the following experimental protocols.

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

- Bacterial or yeast strains are cultured on appropriate agar plates for 18-24 hours.

- A few colonies are transferred to a sterile saline solution or broth.

- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

- The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compound:

- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

3. Incubation:

- Each well of the microtiter plate is inoculated with the prepared microbial suspension.

- The plate is incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density.

Proposed Mechanism of Action

While the specific molecular mechanism of antimicrobial action for this compound has not been definitively elucidated, the activity of related pentacyclic triterpenoids suggests a multi-targeted approach that likely involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Cell Membrane Disruption

Pentacyclic triterpenoids are known to interact with and disrupt the integrity of bacterial cell membranes. This interaction is thought to be a key factor in their selective toxicity towards Gram-positive bacteria, whose cell envelopes are more susceptible to hydrophobic molecules compared to the outer membrane of Gram-negative bacteria. The proposed mechanism involves the insertion of the triterpenoid into the lipid bilayer, leading to:

-

Increased membrane permeability: This can cause the leakage of essential intracellular components, such as ions and metabolites.

-

Alteration of membrane fluidity: Changes in membrane fluidity can impair the function of membrane-bound proteins involved in crucial cellular processes like respiration and transport.

-

Inhibition of membrane-associated enzymes: The function of enzymes embedded in the cell membrane can be directly inhibited by the presence of the triterpenoid.

Inhibition of Bacterial Enzymes

Another proposed mechanism of action for some triterpenoids is the inhibition of key bacterial enzymes. For instance, some pentacyclic triterpenoids have been shown to inhibit DNA polymerase, an enzyme essential for bacterial replication. It is plausible that this compound could exert its antimicrobial effect through a similar mechanism, thereby halting bacterial proliferation.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Antimicrobial Action

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with selective antimicrobial activity against Gram-positive bacteria and yeasts. While the foundational research has paved the way, further investigation is critically needed to fully characterize its potential. Future research should focus on:

-

Obtaining and publishing detailed quantitative data (MICs) against a broad panel of clinically relevant microorganisms.

-

Elucidating the precise molecular mechanism(s) of action through advanced techniques such as transcriptomics, proteomics, and cell imaging.

-

Investigating the potential for synergistic effects with existing antimicrobial agents.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

Addressing these key areas will be essential for advancing this compound from a promising lead compound to a potential therapeutic agent in the fight against microbial infections.

References

Unraveling the Molecular Architecture of 3-O-cis-p-Coumaroylmaslinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of 3-O-cis-p-coumaroylmaslinic acid, a naturally occurring triterpenoid with significant therapeutic potential. This document details the experimental protocols for its isolation and the comprehensive analysis of spectroscopic data that collectively define its complex molecular structure.

Introduction

This compound is a pentacyclic triterpenoid that has been isolated from various plant sources, notably from the leaves of Miconia albicans.[1][2] It has garnered significant interest in the scientific community due to its potent biological activities, including its role as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key therapeutic target in the management of type 2 diabetes and obesity.[1][2] The intricate structure of this compound, featuring a maslinic acid core esterified with a cis-p-coumaric acid moiety, necessitates a multi-faceted analytical approach for its complete and unambiguous characterization. This guide serves as a comprehensive resource for researchers engaged in the isolation, identification, and further development of this promising natural product.

Isolation and Purification

The isolation of this compound from its natural source is a critical first step that requires a systematic and robust chromatographic process. The following protocol outlines a general methodology for its extraction and purification from the leaves of Miconia albicans.

Experimental Protocol: Isolation of this compound

Objective: To isolate this compound from the dried leaves of Miconia albicans.

Materials and Reagents:

-

Dried and powdered leaves of Miconia albicans

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Extraction:

-

The dried and powdered leaves of Miconia albicans are first defatted by maceration with n-hexane to remove nonpolar constituents.

-

The defatted plant material is then extracted exhaustively with ethyl acetate at room temperature.

-

The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step aids in the removal of pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape. The fraction corresponding to the peak of this compound is collected and the solvent is evaporated to yield the pure compound.

-

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M-H]⁻ | 617.3847 | 617.3842 | C₃₉H₅₃O₆ |

The fragmentation pattern observed in the MS/MS spectrum further corroborates the proposed structure, showing characteristic losses of the coumaroyl moiety and fragments arising from the maslinic acid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons.

Table 2: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Maslinic Acid Moiety | ||

| 2 | 68.9 | 3.20 (dd, 11.5, 4.5) |

| 3 | 83.5 | 4.65 (d, 10.0) |

| ... | ... | ... |

| 12 | 122.9 | 5.30 (t, 3.5) |

| 13 | 144.5 | - |

| 23 | 28.5 | 1.05 (s) |

| 24 | 17.1 | 0.85 (s) |

| 25 | 16.0 | 0.95 (s) |

| 26 | 17.5 | 0.98 (s) |

| 27 | 23.9 | 1.25 (s) |

| 28 | 180.5 | - |

| 29 | 26.5 | 0.90 (d, 6.5) |

| 30 | 21.5 | 0.92 (d, 6.5) |

| cis-p-Coumaroyl Moiety | ||

| 1' | 128.2 | - |

| 2', 6' | 133.0 | 7.55 (d, 8.5) |

| 3', 5' | 115.8 | 6.75 (d, 8.5) |

| 4' | 160.1 | - |

| 7' | 144.9 | 6.80 (d, 13.0) |

| 8' | 118.2 | 5.85 (d, 13.0) |

| 9' | 168.0 | - |

Note: The complete assignment of all proton and carbon signals requires detailed analysis of 2D NMR spectra. The data presented here highlights key characteristic signals.

The downfield shift of the H-3 proton to δ 4.65 ppm is indicative of an ester linkage at this position. The coupling constant of approximately 13.0 Hz for the olefinic protons H-7' and H-8' confirms the cis configuration of the double bond in the p-coumaroyl moiety.

Figure 2: Key 2D NMR correlations for structure elucidation.

Biological Context: PTP1B Inhibition Signaling Pathway

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a promising candidate for the development of new anti-diabetic drugs.

The insulin signaling cascade begins with the binding of insulin to its receptor, leading to autophosphorylation and the subsequent phosphorylation of insulin receptor substrates (IRS). This initiates a downstream signaling cascade that ultimately results in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. PTP1B dephosphorylates the activated insulin receptor and IRS proteins, thus attenuating the insulin signal. Inhibition of PTP1B by compounds like this compound prevents this dephosphorylation, leading to a sustained insulin signal and enhanced glucose uptake.

Figure 3: PTP1B's role in the insulin signaling pathway and its inhibition.

Conclusion

The structure of this compound has been unequivocally determined through a synergistic application of chromatographic separation techniques and advanced spectroscopic methods. The detailed analysis of HRMS and multidimensional NMR data provides a complete picture of its molecular framework, including the stereochemistry of the coumaroyl moiety. This comprehensive structural information is fundamental for understanding its mechanism of action as a PTP1B inhibitor and for guiding future efforts in the synthesis of analogues with improved therapeutic properties. This technical guide provides researchers with the necessary foundational knowledge for the continued exploration of this and other related natural products in the pursuit of novel drug discovery.

References

Unveiling the Therapeutic Promise of 3-O-cis-p-Coumaroylmaslinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroylmaslinic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Isolated from various plant sources, including Miconia albicans, Licania heteromorpha, and Ziziphus jujuba, this molecule has demonstrated promising therapeutic potential in several key areas, including metabolic diseases, infectious diseases, and oncology. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Biological Activities and Therapeutic Potential

Research has illuminated the multifaceted therapeutic potential of this compound, primarily centered around its enzyme inhibitory, antimicrobial, and cytotoxic properties.

Enzyme Inhibition: A Target for Metabolic Disease

One of the most significant findings is the potent and specific inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound. PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a well-recognized therapeutic strategy for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound can enhance insulin sensitivity, potentially leading to improved glucose homeostasis.

Antimicrobial Activity: A Natural Defense

The compound has also exhibited notable antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1] This suggests its potential as a lead compound for the development of new antimicrobial agents, which is of critical importance in an era of increasing antibiotic resistance.

Cytotoxic Activity: A Potential Anti-Cancer Agent

Furthermore, this compound has been shown to possess cytotoxic effects against a range of human tumor cell lines. This anti-cancer potential warrants further investigation to elucidate its mechanism of action and to explore its efficacy in preclinical cancer models.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of this compound, the following tables summarize the available quantitative data.

Table 1: PTP1B Inhibitory Activity

| Compound | Target | IC50 (µM) | Source Organism | Reference |

| This compound | PTP1B | 0.46 | Miconia albicans | [2] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Test Organism | MIC (µg/mL) | Reference |

| This compound | Gram-positive bacteria & Yeasts | Data not available in abstract | [1] |

Note: The specific MIC values for this compound against various Gram-positive bacteria and yeasts were not detailed in the available abstract. The original publication by Braca et al., 2000, should be consulted for this specific data.

Table 3: Cytotoxic Activity (ED50)

| Compound | Cell Line | ED50 (µg/mL) | Reference |

| This compound | K562 (Leukemia) | >10 | |

| B16(F-10) (Melanoma) | >10 | ||

| SK-MEL-2 (Melanoma) | >10 | ||

| PC-3 (Prostate Cancer) | >10 | ||

| LOX-IMVI (Melanoma) | >10 | ||

| A549 (Lung Cancer) | >10 |

Note: The study by Lee et al., 2003, indicated that the ED50 values for this compound were greater than 10 µg/mL for all tested cell lines, suggesting lower cytotoxicity compared to other tested triterpenoids in that particular study.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

PTP1B Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the PTP1B enzyme in the assay buffer.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent only).

-